molecular formula C18H20BClO3 B2754238 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 364354-03-0

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2754238
CAS RN: 364354-03-0
M. Wt: 330.62
InChI Key: JSMPNXZNOULERF-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding phenol (3-chloro-4-phenoxyphenol) with bis(pinacolato)diboron in the presence of a catalyst .


Molecular Structure Analysis

The molecule likely contains a boron atom connected to two oxygen atoms and a phenyl ring substituted with a chlorine atom and a phenoxy group .


Chemical Reactions Analysis

As a boronic ester, this compound could be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored for long periods. They are also typically soluble in common organic solvents .

Scientific Research Applications

Lignin Analysis in Agricultural Chemistry

One application of similar compounds is in the field of agricultural chemistry, where derivatives like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are utilized for the quantitative analysis of hydroxyl groups in lignins. This approach, employing phosphitylation reagents in quantitative 31P NMR analysis, offers precise evaluation of phenolic moieties in lignins, which is crucial for understanding plant biomass composition and its potential applications in biofuels and materials science (Granata & Argyropoulos, 1995).

Crystallography and Material Science

In material science and crystallography, derivatives of the compound, like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been examined for their crystal structures to understand their potential in creating new materials. The detailed analysis of these structures aids in the development of innovative materials with specific optical, electronic, or structural properties (Seeger & Heller, 1985).

Molecular Tectonics

In the realm of molecular tectonics, compounds structurally related to "2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" are instrumental in constructing hydrogen-bonded networks. These networks can form the basis for creating new types of crystalline materials, which have applications ranging from catalysis to drug delivery systems. The ability to control the assembly of molecules into predefined structures is key to advancements in nanotechnology and materials science (Fournier et al., 2003).

Synthetic Chemistry

Additionally, in synthetic chemistry, the versatility of such compounds is demonstrated through their role in the synthesis and polymerization processes. For example, they are utilized in creating novel polymeric materials with specific properties, such as enhanced stability or unique electronic characteristics. These materials have potential applications in various fields, including electronics, coatings, and biocompatible materials (Matyjaszewski & Chen, 1988).

Mechanism of Action

The exact mechanism of action would depend on the specific reaction in which this compound is used. In a Suzuki-Miyaura cross-coupling, the boronic ester would typically undergo transmetallation with a palladium catalyst to form a palladium-boron complex, which would then react with an aryl halide .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Specific safety data would depend on the exact structure of the compound .

Future Directions

Boronic esters, including potentially this compound, are of interest in the development of new synthetic methodologies, particularly in the area of cross-coupling reactions .

properties

IUPAC Name

2-(3-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYAQAXGGVEIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis routes and methods

Procedure details

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (0.23 g), copper(II) acetate (0.19 g), triethylamine (0.218 g) and 4-chlorophenylboronic acid (0.237 g) were stirred at room temperature overnight. The solid was filtered off, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography (Varian, Superflash SF25-40 g column), eluting with 0-25% ethyl acetate/hexane, to provide the title compound.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0.218 g
Type
solvent
Reaction Step One

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